2-Ethoxy-6-(propylsulfanyl)pyridine
Description
Properties
CAS No. |
117765-00-1 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
2-ethoxy-6-propylsulfanylpyridine |
InChI |
InChI=1S/C10H15NOS/c1-3-8-13-10-7-5-6-9(11-10)12-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
XVRRKXKEDOJUQP-UHFFFAOYSA-N |
SMILES |
CCCSC1=CC=CC(=N1)OCC |
Synonyms |
Pyridine, 2-ethoxy-6-(propylthio)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Ethoxy vs.
- Propylsulfanyl vs. Other Sulfur Groups : The propylsulfanyl group in the target compound may engage in hydrophobic interactions or hydrogen bonding, similar to its role in benzimidazole derivatives, which demonstrated potent α-glucosidase inhibition .
Research Findings and Hypotheses
- α-Glucosidase Inhibition Potential: Based on structural parallels to benzimidazole derivatives, this compound may exhibit inhibitory activity against carbohydrate-metabolizing enzymes. However, its pyridine core (vs. benzimidazole) could alter binding affinity due to differences in aromaticity and hydrogen-bonding capacity .
- Physicochemical Properties : The molecular weight (213.07 g/mol) and sulfur content may favor moderate solubility in polar aprotic solvents, while the ethoxy group could enhance stability against hydrolysis compared to shorter alkoxy chains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-6-(propylsulfanyl)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the ethoxy group can be introduced via alkylation of a hydroxyl precursor using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The propylsulfanyl group may be added via thiol-ether formation using propanethiol and a deprotonating agent. Key variables include reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for coupling steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical. Monitor reaction progress using TLC or HPLC .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, deshielding effects on pyridine protons adjacent to the ethoxy group are diagnostic.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- HPLC/UPLC : Assesses purity (>95% recommended for biological assays).
- FT-IR : Identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT) for validation .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the sulfanyl group. Avoid exposure to moisture, which may hydrolyze the ethoxy group. Monitor degradation via periodic NMR or HPLC analysis. For long-term storage, lyophilization is advised .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from rotational isomers or impurities. Use 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships between protons. X-ray crystallography provides definitive structural confirmation. For ambiguous cases, compare experimental data with computational simulations (e.g., Gaussian or ORCA software) .
Q. What strategies elucidate the reaction mechanisms of the ethoxy and sulfanyl groups in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated or ¹³C-labeled reagents to track bond cleavage/formation.
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent) to infer mechanism (e.g., SN2 vs. radical pathways).
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, the sulfanyl group’s electron-withdrawing effect may direct electrophilic substitution .
Q. How do substituent electronic effects influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The ethoxy group donates electron density via resonance, activating the pyridine ring for electrophilic substitution. Conversely, the propylsulfanyl group withdraws electrons via inductive effects, directing reactions to specific positions. Use Hammett substituent constants (σ) to quantify electronic contributions. Experimental validation via competitive reactions with electron-rich/poor analogs is recommended .
Q. What approaches mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions and improve mixing efficiency.
- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for selectivity in coupling steps.
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization or over-alkylation). Adjust stoichiometry (e.g., limiting reagent ratios) and reaction time to suppress undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
